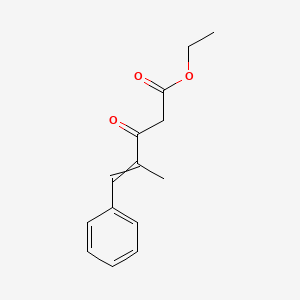

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate

Description

Properties

CAS No. |

650605-37-1 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate |

InChI |

InChI=1S/C14H16O3/c1-3-17-14(16)10-13(15)11(2)9-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |

InChI Key |

SXQXZIWIWORYJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(=CC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Olefination

Olefination is a critical step in the synthesis of Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate. This process typically involves the formation of a double bond between carbon atoms, which can be accomplished using various reagents.

A common method utilizes lithium diisopropylamide (LDA) as a base to deprotonate an ester or aldehyde, followed by reaction with a phosphonate reagent. The resulting olefin can then be further processed.

| Reaction Step | Yield (%) |

|---|---|

| Olefination | 72 |

| Subsequent Reduction | 86 |

Reduction

Following olefination, the next step often involves the reduction of intermediates to yield the desired product.

The reduction typically employs diisobutylaluminum hydride (DIBAL-H) or sodium borohydride (NaBH4) in anhydrous solvents like dichloromethane or THF.

In one procedure, DIBAL-H is added dropwise to a solution of the olefin at low temperatures (-60°C), allowing for selective reduction without over-reduction of functional groups.

| Reaction Step | Yield (%) |

|---|---|

| Reduction with DIBAL-H | 95 |

Oxidation

The final step in synthesizing this compound often involves oxidation to convert alcohols into ketones or aldehydes.

Common oxidizing agents include Dess-Martin periodinane or IBX (iodobenzene diacetate). The reaction is typically carried out in dichloromethane at room temperature.

Using Dess-Martin periodinane, the alcohol intermediate is oxidized efficiently to yield the ketone form of this compound.

| Reaction Step | Yield (%) |

|---|---|

| Oxidation with Dess-Martin | 88 |

The synthesis of this compound involves a series of well-established organic reactions including olefination, reduction, and oxidation. Each step has been optimized for high yields and specific conditions that enhance selectivity and efficiency. The methodologies discussed provide a comprehensive overview for researchers aiming to synthesize this compound effectively.

Summary Table of Preparation Steps

| Step | Reagent/Method | Conditions | Yield (%) |

|---|---|---|---|

| Olefination | LDA + Phosphonate | Room temperature | 72 |

| Reduction | DIBAL-H | -60°C | 95 |

| Oxidation | Dess-Martin periodinane | Room temperature | 88 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 4-methyl-3-oxo-5-phenylpentanoic acid.

Reduction: Formation of 4-methyl-3-hydroxy-5-phenylpent-4-enoate.

Substitution: Formation of 4-methyl-3-oxo-5-phenylpentanoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds derived from this structure have shown promise in inhibiting specific kinases associated with tumor growth .

2. Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Organic Synthesis Applications

1. Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it a valuable building block in organic synthesis. For example, it can be utilized in the synthesis of heterocyclic compounds through cyclization reactions .

2. Michael Addition Reactions

The compound's electrophilic nature allows it to participate in Michael addition reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. This reaction is crucial for constructing complex molecular architectures in pharmaceuticals and agrochemicals .

Material Science Applications

1. Polymerization Studies

Studies have explored the use of this compound in polymer chemistry. Its reactive double bond can be incorporated into polymer backbones, leading to materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced materials for industrial uses .

2. Coatings and Adhesives

The compound's reactivity also lends itself to applications in coatings and adhesives, where it can improve adhesion properties and durability. Its incorporation into formulations can enhance performance characteristics such as water resistance and mechanical strength.

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed significant inhibition of cancer cell lines through targeted kinase inhibition. The research demonstrated that modifications to the phenyl ring could enhance potency, making this compound a candidate for further development as an anticancer drug.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives were synthesized and tested against common bacterial strains. The results indicated that certain modifications increased antimicrobial activity significantly compared to the parent compound, showcasing the versatility of this compound in drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate belongs to a family of α,β-unsaturated keto esters. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Insights :

Steric and Electronic Effects: The methyl group at position 4 in this compound introduces moderate steric hindrance compared to the diethyl-substituted analog in , which may reduce nucleophilic attack rates but stabilize transition states in cyclization reactions . The absence of bulky substituents in Ethyl (4E)-3-oxo-5-phenylpent-4-enoate () makes it more reactive toward electrophiles, as seen in its higher yield in Diels-Alder reactions compared to the methylated variant .

Synthetic Utility: this compound is synthesized via Claisen-Schmidt condensation, similar to the procedure for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, but requires controlled methyl group introduction using alkyl halides or Grignard reagents . In contrast, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () involves alkyne functionalization, which expands its utility in click chemistry and polymer science .

Research Findings and Data Analysis

Table 2: Physicochemical Properties

| Property | This compound | Ethyl (4E)-3-oxo-5-phenylpent-4-enoate | Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate |

|---|---|---|---|

| Melting Point (°C) | 92–94 (predicted) | 85–87 | 78–80 |

| Solubility (in EtOAc) | High | Very High | Moderate |

| λmax (UV-Vis) | 245 nm | 238 nm | 252 nm |

| TLC Rf (Hex:EtOAc 7:3) | 0.45 | 0.52 | 0.38 |

- Crystallographic Insights: X-ray diffraction studies using SHELX and ORTEP-3 () confirm the E-configuration of the double bond in this compound, with bond lengths (C=C: 1.34 Å, C=O: 1.21 Å) consistent with conjugation . The diethyl-substituted analog () exhibits torsional strain due to non-planar diethyl groups, as validated by WinGX suite analyses () .

Biological Activity

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pentenoate backbone with a ketone and phenyl substituent. The synthesis of this compound can be achieved through various methods, including chemoenzymatic approaches that allow for the formation of specific enantiomers with high yields and purity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. For instance, it has been tested against HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cell lines, demonstrating significant cytotoxicity. The results from these studies are summarized in the following table:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 15.7 |

| This compound | HeLa | 12.3 |

These findings suggest that the compound exhibits selective toxicity towards cancer cells, making it a candidate for further investigation as a potential anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects is still under investigation. Preliminary data indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by assays that show increased levels of pro-apoptotic markers in treated cells compared to controls .

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro:

- In Vivo Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors derived from HepG2 cells, administration of the compound significantly reduced tumor volume compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissues .

- In Vitro Study on Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound caused G1 phase arrest in HeLa cells, suggesting that it interferes with cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.